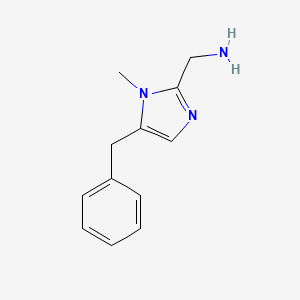
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide (PTPMS) is a chemical compound that has been extensively studied for its potential therapeutic applications. PTPMS belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities.
科学的研究の応用
Catalytic Applications in Synthesis
Research shows that sulfonamide derivatives, similar in structure to N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide, are used as catalysts in the synthesis of various organic compounds. For instance, 4-(Succinimido)-1-butane sulfonic acid acts as an efficient Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, highlighting its role in facilitating clean, high-yield reactions with simple methodology and short reaction times (Khaligh, 2015). Similarly, Brønsted acidic ionic liquid-catalyzed tandem reactions have been developed for the regioselective synthesis of pyrano[3,2-c]coumarins under solvent-free conditions, presenting an environmentally friendly approach with high yields and low E-factors (Mahato et al., 2017).
Antimicrobial Applications
Sulfonamide derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated that certain compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, showcasing the potential for developing new antimicrobial agents (Fadda et al., 2016).
Nanosized Catalytic Applications
The introduction of novel nanosized N-sulfonated Brönsted acidic catalysts for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions exemplifies the advancement in catalyst design. This approach allows for excellent yields in short reaction times and demonstrates the catalyst's ability to be reused several times without losing its activity, highlighting the efficiency and environmental friendliness of such catalysts (Goli-Jolodar et al., 2016).
Ionic Liquid and Plastic Crystal Behavior
Studies on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts have explored their properties as ionic liquids and solid electrolytes. These salts exhibit interesting thermophysical characteristics, such as low melting points and significant electrochemical windows, making them potential candidates for applications in ionic liquids and solid electrolytes (Forsyth et al., 2006).
特性
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-2-3-13-21(18,19)17-14-16(9-11-20-12-10-16)15-7-5-4-6-8-15/h4-8,17H,2-3,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZMUZWZFVRXHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)
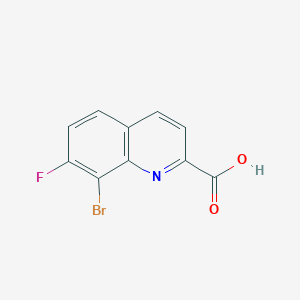
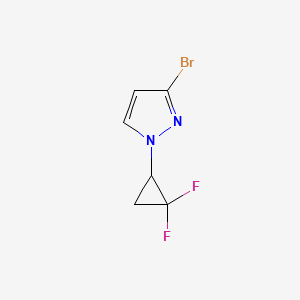

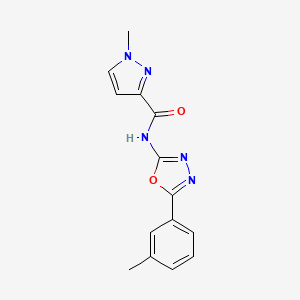
![4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine](/img/structure/B2354969.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)

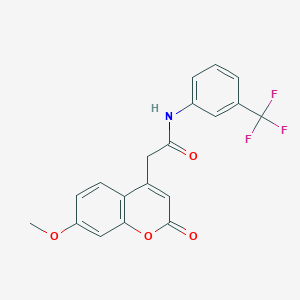
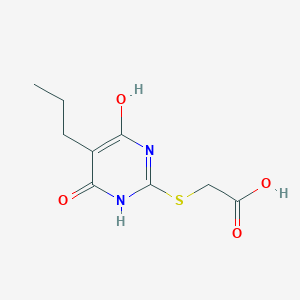
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)
